![molecular formula C19H19FN8O B2967249 1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine CAS No. 2379971-31-8](/img/structure/B2967249.png)
1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine
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Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index . Azetidines, on the other hand, are a class of organic compounds with a four-membered ring, containing three carbon atoms and one nitrogen atom.
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds has been a topic of interest in recent years . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The structure of azetidines, on the other hand, is characterized by a four-membered ring containing three carbon atoms and one nitrogen atom.Future Directions
properties
IUPAC Name |
1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN8O/c1-12-21-18(29-25-12)11-26(2)15-9-27(10-15)17-7-6-16-22-23-19(28(16)24-17)13-4-3-5-14(20)8-13/h3-8,15H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKCRJRHFIYZNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN(C)C2CN(C2)C3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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